molecular formula C27H27BrFNO5 B11779724 Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11779724
M. Wt: 544.4 g/mol
InChI Key: RTMWWFUHDNVIQI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 333308-94-4, molecular formula: C₂₇H₂₇BrFNO₅, molecular weight: 544.41 g/mol) is a hexahydroquinoline derivative with a complex substitution pattern. Its structure features a 3-bromo-4-fluorophenyl group at position 4 and a 3,4-dimethoxyphenyl group at position 7 of the quinoline core, along with a methyl group at position 2 and an ethyl ester at position 2.

Properties

Molecular Formula

C27H27BrFNO5

Molecular Weight

544.4 g/mol

IUPAC Name

ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27BrFNO5/c1-5-35-27(32)24-14(2)30-20-11-17(15-7-9-22(33-3)23(13-15)34-4)12-21(31)26(20)25(24)16-6-8-19(29)18(28)10-16/h6-10,13,17,25,30H,5,11-12H2,1-4H3

InChI Key

RTMWWFUHDNVIQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)F)Br)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch reaction for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents replacing bromine or fluorine.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit diverse biological activities. Some notable findings include:

  • Anticancer Activity : Studies have shown that derivatives of quinoline compounds possess anticancer properties. For example, compounds derived from similar structures have been tested against various cancer cell lines (e.g., MCF-7) demonstrating significant cytotoxic effects .
  • Antimicrobial Properties : The presence of specific substituents may enhance the compound's ability to inhibit microbial growth. Research into related quinoline derivatives has indicated their potential as antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties through modulation of inflammatory pathways .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable candidate for further exploration in medicinal chemistry:

Application Area Description
Drug Development Potential lead compound for developing new anticancer or antimicrobial drugs.
Biological Studies Investigating interactions with enzymes or receptors to understand mechanisms of action.
Industrial Applications May serve as an intermediate in synthesizing other complex organic molecules.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Breast Cancer Treatment Research : A study investigated the anticancer effects of synthesized quinoline derivatives on MCF-7 breast cancer cells. Results indicated that certain derivatives exhibited significant cytotoxicity and could be developed into therapeutic agents .
  • Antimicrobial Testing : Research on related quinoline compounds demonstrated their effectiveness against various bacterial strains, suggesting a pathway for developing new antibiotics based on this chemical framework .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The target compound’s structural analogs differ in substituent groups on the phenyl rings and ester moieties, leading to variations in physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents (Position 4/7) Ester Group Molecular Weight (g/mol) Notable Features
Target Compound 3-Br-4-F / 3,4-OMe Ethyl 544.41 High halogen content; dual methoxy
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... () 4-F / H Ethyl ~439.51 (estimated) Simpler structure; no bromine
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... () 5-Br-2-OH / H Ethyl 509.37 Hydroxyl group enhances polarity
Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-... (CAS: 292853-25-9, ) 4-Br / H Ethyl 472.39 Discontinued; potential stability issues
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-... () 4-Cl / H Ethyl 385.87 Chlorine substitution; lower MW
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... (CAS: 1360869-92-6, ) 3-OH / Ph Ethyl 403.48 Phenyl and hydroxyl groups; increased H-bonding
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-... (CAS: 299449-67-5, ) 4-NEt₂ / H Ethyl 424.54 Strong electron-donating group
Cyclopentyl 4-(3-bromo-4-hydroxyphenyl)-... () 3-Br-4-OH / 3,4-OMe Cyclopentyl ~575.43 (estimated) Altered ester; hydroxyl substitution

Physicochemical Properties

  • Lipophilicity : The target compound’s 3-bromo-4-fluoro and 3,4-dimethoxy groups increase lipophilicity compared to hydroxyl-containing analogs (e.g., ), which exhibit higher polarity .
  • Stability : Bromine and fluorine atoms in the target compound may enhance metabolic stability relative to chlorine () or hydroxyl groups (), which are prone to oxidation .
  • Crystallinity : The hydroxyl analog in forms intermolecular hydrogen bonds (O–H···O and N–H···O), leading to a tightly packed crystal lattice, whereas the target compound’s methoxy groups may reduce such interactions, affecting solubility .

Biological Activity

Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C27H27BrFNO5
  • CAS Number : 333308-94-4

The compound features several functional groups such as bromine, fluorine, and methoxy groups that significantly influence its chemical reactivity and biological properties. The hexahydroquinoline core structure is known for its potential pharmacological applications.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds related to this structure have shown significant growth inhibition against various cancer cell lines. For instance:
      • Inhibition against lung carcinoma HOP-92 (GI % = 71.8) and NCI-H460 (GI % = 66.12) was noted in related studies .
      • Selective growth inhibition against leukemia cell lines has also been observed with GI % values reaching up to 90.41 .
  • Anti-inflammatory Effects :
    • Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values for certain derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes .
  • Kinase Inhibition :
    • In vitro studies demonstrated that derivatives of this compound can inhibit kinases such as CDK2 and TRKA with IC50 values between 0.09 µM and 1.58 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the specific arrangement of its substituents:

SubstituentEffect on Activity
BromineEnhances binding affinity to certain receptors
FluorineModulates electronic properties affecting reactivity
MethoxyInfluences solubility and bioavailability

The presence of these groups can lead to variations in the compound's interaction with biological targets.

Case Studies

Several studies have been conducted to explore the efficacy of this compound:

  • Study on Anticancer Properties :
    • A study reported that derivatives similar to ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl exhibited significant growth inhibition in various cancer cell lines including colon and breast carcinoma .
  • Inhibition of COX Enzymes :
    • The anti-inflammatory potential was assessed using COX inhibitor screening assays where several derivatives showed promising results with specific IC50 values indicating effective inhibition .

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